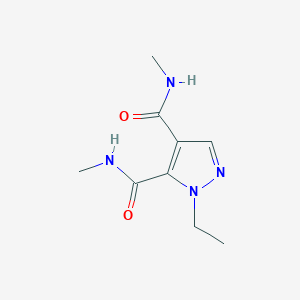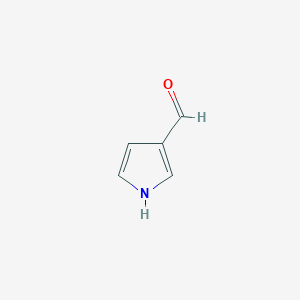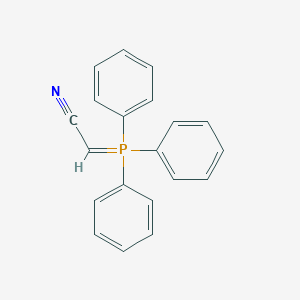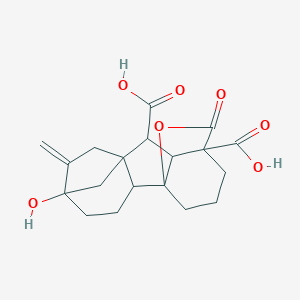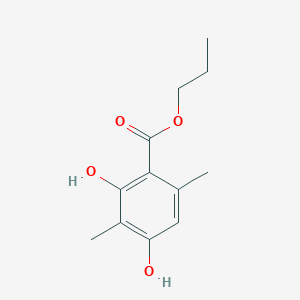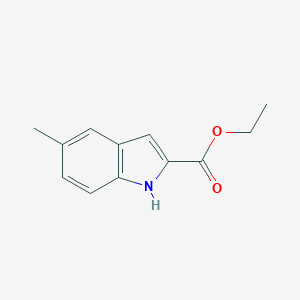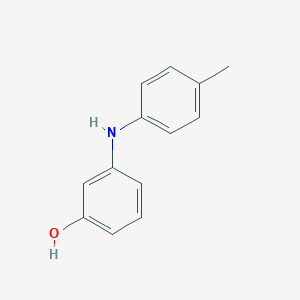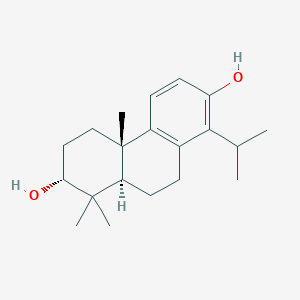
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, commonly known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. It is the primary psychoactive component responsible for the euphoric effects of cannabis consumption. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol exerts its effects on the body by binding to cannabinoid receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and sleep. (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol binds to these receptors and activates them, leading to the psychoactive effects associated with cannabis consumption.
Biochemical and Physiological Effects:
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has a range of biochemical and physiological effects on the body. It has been found to increase heart rate, impair memory and concentration, and alter perception and mood. It also has analgesic and anti-inflammatory properties, making it potentially useful in the treatment of chronic pain and inflammation.
实验室实验的优点和局限性
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized or extracted from cannabis plants. It is also relatively stable and can be stored for long periods. However, (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has psychoactive effects, which can make it difficult to conduct experiments on human subjects. It can also be challenging to control for individual differences in response to (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol.
未来方向
There are several future directions for research on (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. One area of focus is the development of new synthetic and biosynthetic methods for producing (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. Another area of focus is the identification of new therapeutic applications for (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is a need for further research on the long-term effects of (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol use, particularly in heavy users.
合成方法
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol can be synthesized through various methods, including chemical synthesis, biosynthesis, and extraction from cannabis plants. Chemical synthesis involves the use of chemical reactions to create (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol from precursor compounds. Biosynthesis involves the use of genetically modified microorganisms to produce (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. Extraction from cannabis plants involves the use of solvents to extract (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol from the plant material.
科学研究应用
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, antiemetic, and antioxidant properties. It has also been found to have potential applications in the treatment of various medical conditions, including chronic pain, multiple sclerosis, epilepsy, and cancer.
属性
CAS 编号 |
18325-87-6 |
|---|---|
产品名称 |
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
(2R,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17+,20+/m0/s1 |
InChI 键 |
NORGIWDZGWMMGU-SQGPQFPESA-N |
手性 SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)O |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |
规范 SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |
同义词 |
14-Isopropylpodocarpa-8,11,13-triene-3α,13-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



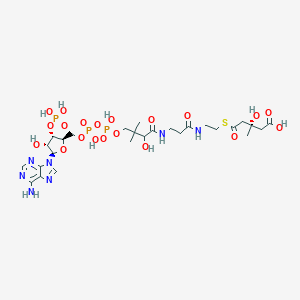

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)

